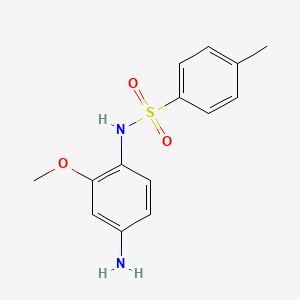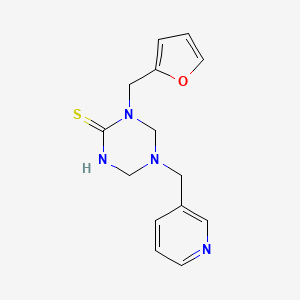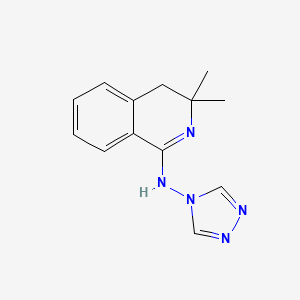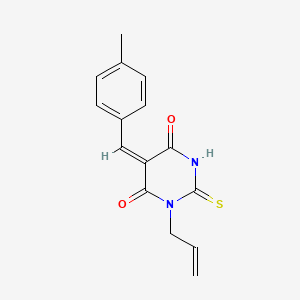![molecular formula C18H13N3O2S B5867173 3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)
3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one, also known as LY294002, is a potent and specific inhibitor of phosphatidylinositol 3-kinase (PI3K) signaling pathway. PI3K is a crucial enzyme in various cellular processes, including cell growth, proliferation, differentiation, and survival. The inhibition of PI3K by LY294002 has been extensively studied in scientific research, and it has shown promising results in various fields, including cancer research, neurological disorders, and cardiovascular diseases.
作用機序
3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one acts as a reversible ATP-competitive inhibitor of PI3K by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is crucial for cell growth and survival.
Biochemical and Physiological Effects
3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, the regulation of glucose metabolism, and the modulation of immune responses. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
実験室実験の利点と制限
3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has several advantages for laboratory experiments, including its high specificity and potency as a PI3K inhibitor, its reversible binding to the enzyme, and its ability to inhibit downstream signaling pathways. However, it also has some limitations, including its potential off-target effects, the need for appropriate controls in experiments, and the potential for variability in results due to differences in cell lines or experimental conditions.
将来の方向性
There are several future directions for the use of 3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one in scientific research. One potential direction is the development of more specific and potent PI3K inhibitors for use in cancer treatment and other diseases. Another direction is the investigation of the role of PI3K signaling pathway in aging and age-related diseases, such as Alzheimer's disease. Additionally, the use of 3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
合成法
3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is synthesized through a multi-step process involving the reaction of 6-methyl-2-pyridinamine with 2-bromoacetic acid, followed by the reaction of the resulting intermediate with 2-aminothiazole and 4-hydroxycoumarin. The final product is obtained through purification and crystallization processes.
科学的研究の応用
3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been widely used in scientific research to investigate the role of PI3K signaling pathway in various diseases and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been used to study the mechanisms of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, and to investigate the role of PI3K in cardiovascular diseases.
特性
IUPAC Name |
3-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-5-4-8-16(19-11)21-18-20-14(10-24-18)13-9-12-6-2-3-7-15(12)23-17(13)22/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUAXJDSTMDQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)


![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)



![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5867165.png)
![N-cyclopentyl-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5867175.png)

